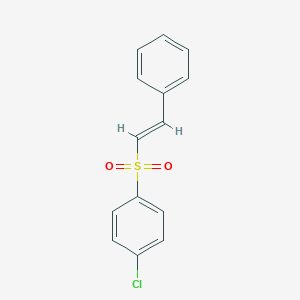

Styryl(4-chlorophenyl) sulfone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11ClO2S |

|---|---|

Molecular Weight |

278.8 g/mol |

IUPAC Name |

1-chloro-4-[(E)-2-phenylethenyl]sulfonylbenzene |

InChI |

InChI=1S/C14H11ClO2S/c15-13-6-8-14(9-7-13)18(16,17)11-10-12-4-2-1-3-5-12/h1-11H/b11-10+ |

InChI Key |

XFKKDQDMHNCJRT-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=C(C=C2)Cl |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Styryl Sulfones

Elucidation of Organic Reaction Pathways

The synthesis and transformation of styryl sulfones proceed through a variety of intricate organic reaction pathways, which have been elucidated through detailed mechanistic studies. These pathways often involve the generation of highly reactive intermediates.

A significant pathway involves radical-mediated processes. In photocatalytic multicomponent reactions, for instance, alkyl sulfones can be synthesized from styrene (B11656) derivatives, aryl diazo salts, and sodium metabisulfite. rsc.org The mechanism is initiated by a photocatalyst which, under visible light, facilitates the formation of key radicals that propagate the reaction. rsc.org Similarly, electrochemical methods provide a green pathway for synthesizing vinyl sulfones from sodium sulfinates and olefins, proceeding through sulfonyl radical intermediates. organic-chemistry.org Control experiments have confirmed the involvement of these radical species in the reaction mechanism. organic-chemistry.org

Another prominent pathway is the Julia-type olefination, which can be a competing reaction during the α-alkylation of sulfones with alcohols. acs.org This pathway typically involves the reaction of a deprotonated sulfone with an aldehyde, leading to an α-alkenylation product. acs.org Further transformations can then occur, depending on the catalyst and reaction conditions. nih.govacs.org

Cascade reactions also represent a key pathway in the chemistry of styryl sulfones. For example, a base-promoted isomerization of a propargyl sulfone to an allene (B1206475) can trigger an intramolecular cascade involving hydroalkoxylation, retro-oxa-Michael, and Michael addition steps to form complex cyclic β-ketosulfones. researchgate.net Additionally, sequential reactions involving the reduction of phenacyl-(E)-styryl sulfones followed by dehydration provide a route to unsymmetrical (E,E)-bis(styryl) sulfones. researchgate.net

The table below summarizes various reaction pathways involving styryl sulfones.

Table 1: Overview of Reaction Pathways

| Reaction Type | Key Mechanistic Steps | Reactants/Precursors | Product Type |

|---|---|---|---|

| Photocatalytic Sulfonylation | Generation of sulfonyl radicals via photocatalysis; radical addition to styrenes. rsc.orgacs.org | Styrene derivatives, aryl diazo salts, sodium metabisulfite. rsc.org | Alkyl sulfones. rsc.org |

| Electrochemical Sulfonylation | Anodic oxidation of sulfinates to form sulfonyl radicals; radical addition to olefins. organic-chemistry.orgresearchgate.net | Sodium sulfinates, olefins. organic-chemistry.org | Vinyl, alkyl, and allyl sulfones. organic-chemistry.org |

| Julia-Type Olefination | Aldehyde formation from alcohol; reaction with deprotonated sulfone; formation of vinyl sulfone intermediate. acs.org | Sulfones, alcohols. acs.org | Olefins, vinyl sulfones. acs.org |

| Radical Cascade Annulation | Radical arylsulfonylation followed by semipinacol rearrangement. nih.gov | Sulfonyl hydrazides, multifunctional arenes. nih.gov | Annulated sulfone compounds. nih.gov |

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents play a pivotal role in directing the mechanism of reactions involving styryl sulfones, influencing reaction rates, selectivity, and the nature of the final products.

Metal Catalysts: Transition metals are widely employed to catalyze reactions of sulfones.

Nickel: Nickel complexes, often in combination with a ligand such as P(tBu)3, are effective for the direct olefination of alcohols with sulfones. nih.govacs.org Mechanistic studies suggest the involvement of a Ni-H species as a key intermediate. nih.gov Nickel catalysts are also used in the desulfonylative cross-coupling of alkenyl sulfones with Grignard reagents. rsc.org

Ruthenium: Dichlorotris(triphenylphosphine)ruthenium(II) catalyzes the reaction between alkenesulfonyl chlorides and vinylarenes. researchgate.net The reaction proceeds through an initial adduct, which can then undergo dehydrochlorination and desulfonylation at elevated temperatures to yield 1,4-diaryl-1,3-butadienes. researchgate.netrsc.org Ruthenium-pincer complexes have also been used for the α-alkylation of sulfones with alcohols, though side reactions like Julia-type olefination can occur. acs.org

Copper: Silica-supported copper catalysts have been shown to be effective in the hydrogenation of trans-phenyl-styrylsulfone. researchgate.net The polarity of the silica (B1680970) support plays a significant role in addressing the selectivity of the reaction. researchgate.net

Manganese: Manganese-pincer complexes catalyze the α-alkylation of sulfones using alcohols. The catalyst's structure and the amount of base used are critical in controlling the selectivity between the desired alkylation and competing olefination reactions. acs.org

Photocatalysts: In photoredox catalysis, photocatalysts like Eosin Y or Iridium complexes are excited by visible light to initiate radical reactions. acs.org For example, an excited photocatalyst can oxidize a sulfinate to a sulfonyl radical, which then adds to a styrene to generate a benzylic radical, a key step in the synthesis of β-chiral sulfones. acs.org

Reagents:

Bases: The choice and amount of base can dramatically influence the reaction pathway. In the manganese-catalyzed α-alkylation of sulfones, using NaOH favors the desired alkylation, while tBuOK can hinder the reaction. acs.org An excess of a strong base is often required for Julia-type olefination reactions. nih.gov

Oxidants/Additives: In the silver-catalyzed denitrative sulfonylation of β-nitrostyrenes, potassium persulfate (K2S2O8) is used as an additive to complete the catalytic cycle, which proceeds through a sulfonyl radical. researchgate.net

Isomerization Mechanisms in Styryl Sulfone Synthesis (e.g., Double Spin-Flip, Hydrogen Atom Transfer)

The stereochemistry of the double bond in styryl sulfones is a critical aspect of their synthesis, and various mechanisms contribute to the observed E/Z selectivity.

Hydrogen Atom Transfer (HAT): Hydrogen Atom Transfer is a fundamental process in many radical reactions leading to sulfone products. mdpi.com In photocatalytic syntheses, a HAT reagent can be used to generate specific radicals under mild conditions. rsc.org For instance, thiophenol has been employed as a HAT reagent in the synthesis of alkyl sulfones from styrene derivatives, where it facilitates the formation of the final product from a radical intermediate. rsc.org The process involves the abstraction of a hydrogen atom by a radical, a key step in the propagation of the reaction chain. mdpi.com In some cases, intramolecular HAT can occur, where a radical center within a molecule abstracts a hydrogen from another part of the same molecule, leading to rearranged products. acs.org For example, an alkoxyl radical can trigger competitive 1,5-HAT and 1,7-HAT reactions. acs.org The efficiency and selectivity of HAT processes are governed by the bond dissociation energies (BDEs) of the C-H bonds involved. mdpi.com

Double Spin-Flip Mechanisms: The concept of a double spin-flip excitation is rooted in photochemistry and quantum mechanics, describing a process where two molecules in a system undergo simultaneous spin-flip excitations. researchgate.net While direct evidence for a double spin-flip mechanism in the isomerization of styryl sulfones is not commonly reported in standard synthetic literature, the underlying principles are relevant to photoredox catalysis, which is used in sulfone synthesis. acs.org Photoredox catalysts, such as certain chromium(III) polypyridine complexes, operate through photoactive excited states of a spin-flip nature. nih.gov In these states, an electron changes its spin without changing its d-orbital occupancy. nih.gov The oxidizing power of these spin-flip excited states can be harnessed to drive chemical reactions, including those that could lead to the formation or isomerization of styryl sulfones. acs.orgnih.gov Such photochemical strategies can influence the stereochemical outcome of a reaction, potentially controlling the E/Z isomer ratio of the resulting styryl sulfone.

Electrochemical Reaction Mechanisms of Sulfone-Based Compounds

Electrochemical methods offer a green and efficient approach for the synthesis and transformation of sulfone-based compounds, operating under mild conditions without the need for harsh chemical oxidants or reductants. organic-chemistry.orgresearchgate.net The general mechanism involves the direct transfer of electrons between an electrode and the substrate to generate reactive intermediates. luc.edu

In a typical electrochemical synthesis of vinyl sulfones, the reaction is initiated by the anodic oxidation of a sodium sulfinate. organic-chemistry.orgresearchgate.net This single-electron transfer step generates a sulfonyl radical. rsc.org This electrophilic radical then adds to an olefin (like a styrene derivative) to form a new radical intermediate. organic-chemistry.orgrsc.org Subsequent steps, which can include further oxidation or elimination, lead to the final sulfone product. rsc.org These reactions are often carried out in an undivided cell using simple graphite (B72142) electrodes. organic-chemistry.org

The cleavage of phenylsulfones can also be achieved electrochemically. luc.edu The process generally begins with the addition of an electron to the sulfone molecule at the cathode, forming a sulfone anion radical. luc.edu This intermediate is often unstable and undergoes rapid decomposition, typically involving the cleavage of a carbon-sulfur (C-S) bond. luc.edu This electrochemical approach can be utilized to remove a sulfone group from a molecule, which is a valuable transformation in multi-step organic synthesis. luc.edu

The table below outlines key parameters from an electrochemical synthesis of sulfones.

Table 2: Conditions for Electrochemical Sulfone Synthesis

| Parameter | Description | Value/Type |

|---|---|---|

| Cell Type | Undivided cell used for the synthesis. organic-chemistry.org | Undivided |

| Electrodes | Graphite carbon electrodes used for both anode and cathode. organic-chemistry.org | Graphite (Anode & Cathode) |

| Solvent System | A mixed solvent system was found to be optimal. organic-chemistry.org | Acetonitrile and Water |

| Base | A base was used to facilitate the reaction. organic-chemistry.org | Sodium Carbonate |

| Electrolyte | An electrolyte was used to improve conductivity and yield. organic-chemistry.org | Sodium Iodide |

The direct detection and characterization of short-lived radical intermediates are crucial for understanding the mechanisms of electrochemical reactions involving sulfones. Various techniques have been employed to provide evidence for these transient species.

A common intermediate in the electrochemical synthesis of sulfones is the sulfonyl radical (RSO₂•). This species is typically generated via the anodic oxidation of a sulfinate salt. rsc.org Its formation is a key initiating step in the sulfonylation of olefins. organic-chemistry.orgrsc.org Following the addition of the sulfonyl radical to an alkene, a secondary alkyl radical is formed. rsc.org This carbon-centered radical is another critical intermediate that undergoes further transformation, such as oxidation to a carbocation, to yield the final product. rsc.org

In some electrochemical C-H functionalization reactions, radical intermediates have been captured and identified using online electrochemical mass spectrometry (EC-MS). scispace.com For example, in the α-vinylation of tertiary amines, a neutral α-amino C(sp³) radical was successfully evidenced through its addition to phenyl trans-styryl sulfone. scispace.com This demonstrates the ability of styryl sulfones to act as radical traps, which is a valuable tool for mechanistic investigation. scispace.com

Electron Spin Resonance (ESR) spectroscopy, often combined with spin trapping techniques, is another powerful method for characterizing radical intermediates. nih.gov Using spin traps like 5-diethoxy-phosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO), sulfur-centered radicals such as the sulfate (B86663) anion radical (SO₃⁻•) have been successfully trapped and identified. nih.gov These studies confirm that the oxidation of sulfonyl precursors can directly form radical species. nih.gov

The table below lists some radical intermediates identified in reactions involving sulfones.

Table 3: Characterized Radical Intermediates

| Radical Intermediate | Method of Generation | Detection/Characterization Method |

|---|---|---|

| Sulfonyl Radical (RSO₂•) | Anodic oxidation of sulfinate. rsc.org | Inferred from mechanistic studies and control experiments. organic-chemistry.orgrsc.org |

| Secondary Alkyl Radical | Addition of sulfonyl radical to an alkene. rsc.org | Inferred from proposed reaction pathway. rsc.org |

| α-Amino C(sp³) Radical | Electrochemical oxidation of tertiary amines. scispace.com | Trapping with phenyl trans-styryl sulfone and detection by EC-MS. scispace.com |

Sulfone-based compounds are of significant interest as electrolyte solvents for high-voltage lithium-ion batteries due to their exceptional anodic stability. researchgate.netresearchgate.net This stability is a direct consequence of their electronic structure and the nature of the electron transfer processes at the electrode-electrolyte interface.

The high oxidative stability of sulfones is attributed to their low Highest Occupied Molecular Orbital (HOMO) energy levels, a result of the strong electron-withdrawing nature of the sulfonyl group (-SO₂-). researchgate.net A lower HOMO level means that more energy is required to remove an electron, thus making the molecule resistant to oxidation at high potentials. researchgate.net Theoretical calculations using density functional theory (DFT) have been employed to investigate the oxidation potentials of various sulfone molecules, confirming their high stability compared to conventional carbonate-based electrolytes. researchgate.net

Electron delocalization within the sulfone molecule can be strategically used to modify its physical and electrochemical properties. osti.gov For instance, introducing an additional oxygen atom to a sulfone backbone to create a sulfonate delocalizes electrons, which can significantly lower the melting point and viscosity of the solvent without compromising its electrochemical stability. osti.gov Further modification, such as fluorination, can decrease the Lewis basicity of the molecule, reducing its reactivity towards the lithium metal anode. osti.gov

Advanced Characterization and Structural Analysis of Styryl 4 Chlorophenyl Sulfone

The three-dimensional arrangement of atoms and molecules in Styryl(4-chlorophenyl) sulfone has been extensively studied using single-crystal X-ray diffraction, providing a foundational understanding of its solid-state structure.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. In this method, a single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. This technique has been crucial in determining the molecular conformation and torsion angles of various styryl sulfone derivatives.

In another example, the dihedral angles between the oxadiazole ring and the phenyl and chlorobenzene (B131634) rings are 23.4 (2)° and 45.4 (2)°, respectively. researchgate.net The C—S—N—C and Cox—C—S—C (where 'ox' stands for oxadiazole) torsion angles are 89.3 (5)° and -69.1 (3)°, respectively. researchgate.net These values highlight the non-planar nature of the molecule in the crystalline state.

The conformation of cyclic components within related structures has also been analyzed. For example, in 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, the cyclohexene (B86901) and dihydropyridine (B1217469) rings adopt a twisted-boat conformation. nih.gov The specific puckering parameters for these rings further define their three-dimensional shape. nih.gov The angle between the planes of the two benzene (B151609) rings in this and a related methoxy-substituted compound varies significantly, ranging from 19.39 (11)° to 52.64 (11)°, which can be attributed to the different intermolecular interactions and molecular environments within the crystal. nih.gov

Table 1: Selected Torsion Angles in a Related Sulfone Derivative

| Torsion Angle | Value (°) |

| C-S-N-C | 89.3 (5) |

| Cox-C-S-C | -69.1 (3) |

| Dihedral angle (oxadiazole-phenyl) | 23.4 (2) |

| Dihedral angle (oxadiazole-chlorobenzene) | 45.4 (2) |

Data sourced from a study on N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide. researchgate.net

In the crystal structure of N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide, molecules are linked by N—H⋯O hydrogen bonds, which form chains along a specific crystallographic direction. researchgate.net The crystal packing is further stabilized by C—H⋯O, C—H⋯π, and weak aromatic π–π stacking interactions, with a centroid–centroid separation of 4.085 (2) Å. researchgate.net

Similarly, in the crystal structure of methyl 1-oxo-3-(4-chlorophenyl)-3,4-dihydrobenzo ias.ac.innih.govimidazo[1,2-d] ias.ac.inrsc.orgtandfonline.comtriazine-2(1H)-carboxylate, π–π stacking interactions are observed. mdpi.com These include an offset face-to-face stacking interaction between two benzimidazole (B57391) rings and an edge-to-face stacking interaction between benzimidazole and benzene rings of different molecules. mdpi.com The centroid-centroid and centroid-plane distances for the face-to-face interaction were found to be 3.5279(18) Å and 3.3624(4) Å, respectively, indicating strong π–π stacking. mdpi.com

In another example, the crystal of methyl (E)-2-(methoxyimino)-2-(2-(((5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)acetate is stabilized by π–π stacking interactions, with molecules packed in a head-to-tail arrangement. cjsc.ac.cn The distance between the centroid of a benzene ring and an oxazole (B20620) ring plane is 3.673 Å, which is consistent with π–π stacking. cjsc.ac.cn

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the structure of chemical compounds. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique information about the molecular framework and electronic properties of this compound and its analogs.

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. Both ¹H and ¹³C NMR are commonly used to characterize organic compounds.

For styryl sulfone derivatives, ¹H NMR spectra provide information on the number of different types of protons and their chemical environments. For example, in (E)-(4-chlorophenyl)(styryl)sulfane, the vinyl protons appear as doublets at 6.82 and 6.74 ppm with a coupling constant of 15.5 Hz, which is characteristic of a trans configuration. rsc.org The aromatic protons appear as a multiplet in the range of 7.25-7.34 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the case of (E)-(4-chlorophenyl)(styryl)sulfane, the carbon signals are observed at specific chemical shifts, confirming the presence of the styryl and 4-chlorophenyl groups. rsc.org For instance, the carbons of the double bond appear at 133.0 and 122.5 ppm. rsc.org

Table 2: ¹H and ¹³C NMR Data for (E)-(4-chlorophenyl)(styryl)sulfane in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H | 7.34-7.25 | m |

| ¹H | 6.82 | d, J = 15.5 |

| ¹H | 6.74 | d, J = 15.5 |

| ¹³C | 136.3, 133.9, 133.0, 132.8, 131.0, 129.3, 128.7, 127.8, 126.1, 122.5 | - |

Data obtained from a study on the synthesis of vinyl sulfanes. rsc.org

Methodological Aspects of Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

The IR spectrum of a compound provides information about the functional groups present in the molecule. For sulfone compounds, the characteristic stretching vibrations of the S=O group are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are usually found in the 3100-3000 cm⁻¹ region, while C=C stretching vibrations of the aromatic ring appear between 1600-1400 cm⁻¹. vscht.cz The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ range.

For instance, in the analysis of various styryl sulfone derivatives, IR spectroscopy has been used to confirm the presence of key functional groups. google.com The specific frequencies of these vibrations can be influenced by the molecular environment and substituent effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of ultraviolet or visible light by a molecule, which causes the promotion of an electron from a ground electronic state to an excited state. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these states and is characteristic of the chromophores present in the molecule.

For styryl sulfone compounds, the UV-Vis spectrum is dominated by π → π* transitions associated with the aromatic rings and the styryl double bond. The position and intensity of the absorption bands can be influenced by the substituents on the aromatic rings and the solvent used. For example, the interaction of arylazo sulfones with DNA has been studied using UV-Vis spectroscopy, where changes in the absorption spectra upon addition of DNA indicate binding. nih.gov

In a study of 1,3-dimethyl-2-[4-chloro-styryl]-benzimidazolium iodide, the UV-Vis spectrum was recorded and compared with theoretical calculations to understand the electronic transitions. researchgate.net The experimental and theoretical λmax values provide insight into the electronic structure of the molecule.

Mass Spectrometry Techniques, Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for the structural elucidation and confirmation of newly synthesized compounds. For styryl sulfone derivatives, High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.

In the analysis of various styryl sulfone compounds, HRMS has been employed to confirm their structures. For instance, in a study involving novel styryl sulfone compounds, their chemical structures were verified using HRMS in conjunction with NMR spectroscopy. mdpi.com This dual-approach ensures unambiguous identification. The high-resolution mass spectra are typically recorded on advanced instruments like ESI-Q-TOF or FTMS spectrometers. rsc.orgtandfonline.com

An illustrative example is the characterization of (E)-2-Chloro-2-phenylpropyl Styryl Sulfone, a related compound, where HRMS was used to determine its precise mass. The calculated mass for the molecular formula C17H17O2SCl was compared against the experimentally found mass, confirming the compound's identity. oup.com Similarly, for other derivatives, HRMS provides the confidence needed to assert the successful synthesis of the target molecule. oup.com

Table 1: Illustrative HRMS Data for Related Styryl Sulfone Derivatives

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| (E)-2-Chloro-2-phenylpropyl Styryl Sulfone | C17H17O2SCl | 320.0637 | 320.0743 | oup.com |

| (E)-2-Chloro-1-methyl-2-phenylethyl Styryl Sulfone | C17H16O2SCl | 319.0559 | 319.0577 | oup.com |

| E-acetic acid 2-acetoxy-4-[2-(4-chlorophenylmethanesulfonyl)vinyl]phenyl ester | C19H18ClO6S | 409.05071 [M+H]+ | 409.05014 [M+H]+ | tandfonline.com |

Advanced Analytical Techniques for Material Characterization

Beyond structural confirmation, a suite of advanced analytical techniques is essential to evaluate the purity, thermal properties, and physical morphology of this compound.

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of chemical compounds. For styryl sulfone derivatives, HPLC is utilized to ensure that the synthesized compound is free from starting materials, by-products, and other impurities. mdpi.com The purity is a critical parameter as impurities can significantly affect the compound's physical properties and its performance in subsequent applications.

In studies involving styryl sulfone compounds, HPLC is often used to determine the percentage purity. mdpi.com For instance, the purity of a synthesized batch of 4-chloro-4'-hydroxydiphenyl sulfone was determined to be 99.9% by HPLC analysis, utilizing a C-18 column. walshmedicalmedia.com The separation of isomers, such as cis-trans isomers of styryl benzylsulfones, can also be achieved using chiral HPLC columns. google.com

Table 2: HPLC Analysis Parameters for Related Sulfone Compounds

| Parameter | Details | Reference |

| Column | C18 column (4.6×150mm) | rsc.org |

| Mobile Phase | Gradient of 5%–95% CH3CN -H2O (containing 0.5% acetic acid) | rsc.org |

| Detection | UV detector at λ = 250nm, 350 nm, 430 nm, and 500 nm | rsc.org |

| Purity Achieved | 99.9% for 4-chloro-4'-hydroxydiphenyl sulfone | walshmedicalmedia.com |

In the analysis of related poly(arylene ether sulfone)s, TGA is performed by heating a small sample, typically around 10 mg, at a constant rate (e.g., 10°C/min) under a nitrogen purge. google.comncsu.edu The resulting thermogram plots weight loss against temperature, revealing the onset of decomposition. For some styryl sulfone derivatives, TGA has shown thermal events such as desolvation or dehydration at lower temperatures, followed by decomposition at much higher temperatures. google.com This analysis is critical for determining the processing and application temperature limits of the material.

Table 3: TGA Parameters for a Related Sulfone Compound

| Parameter | Condition | Reference |

| Sample Size | ~10 mg | google.com |

| Heating Rate | 10 °C/min | google.comncsu.edu |

| Temperature Range | 30 to 400 °C | google.com |

| Atmosphere | Nitrogen Purge | google.com |

For example, in the study of polyether sulfone (PES) membranes, SEM images are used to examine the top surface and cross-sectional morphology. researchgate.net These images can reveal details about the pore structure, surface roughness, and the distribution of any additives within the polymer matrix. Such morphological information is often correlated with the material's performance properties. In the context of crystalline compounds, SEM can provide insights into crystal habit and size distribution.

Computational Chemistry and Theoretical Studies of Styryl 4 Chlorophenyl Sulfone

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in computational chemistry for studying the electronic structure and excited-state properties of molecules. researchgate.netnih.govrsc.org These approaches have been widely applied to organic molecules to predict their geometries, electronic properties, and spectroscopic behaviors with a good balance of accuracy and computational cost. materialsciencejournal.orgnih.gov

Geometry Optimization and Electronic Structure Analysis

Following geometry optimization, an analysis of the electronic structure is performed. This includes the calculation of molecular orbitals and their corresponding energy levels. The distribution of electron density can be visualized, offering insights into the bonding and charge distribution within the Styryl(4-chlorophenyl) sulfone molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. youtube.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. malayajournal.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarizable and reactive. malayajournal.org For styryl derivatives, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting portion, facilitating intramolecular charge transfer upon excitation. rsc.org

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

Prediction of Vibrational Wavenumbers and Nuclear Magnetic Resonance Chemical Shifts

DFT calculations can also predict the vibrational spectra (infrared and Raman) of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical predictions, when compared with experimental data, can aid in the assignment of spectral bands to specific molecular vibrations. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. The calculated chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental NMR spectra to confirm the molecular structure and assign resonances. mdpi.com

Molecular Electrostatic Potential and Global Chemical Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). materialsciencejournal.orgmalayajournal.org

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are useful for comparing the chemical behavior of different compounds.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | ω = μ²/2η (where μ ≈ -(EHOMO + ELUMO)/2) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. |

Investigation of Non-Covalent Interactions through Reduced Density Gradient and Atom-in-Molecule Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry and biological activity of molecules. mdpi.comnih.govmdpi.com The Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, based on the electron density and its derivatives. The resulting plots show surfaces corresponding to different types of interactions, providing a clear picture of the non-covalent interaction landscape of this compound.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method for analyzing chemical bonding and non-covalent interactions. By examining the topological properties of the electron density, such as bond critical points and their associated electron density and Laplacian values, the nature and strength of various interactions within the molecule can be quantified.

Molecular Docking for Ligand-Target Interaction Prediction and Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of drug design, molecular docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological target, typically a protein or nucleic acid. nih.govnih.gov

The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a scoring function that estimates the binding energy. The results of molecular docking studies can provide valuable insights into the potential biological activity of this compound by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the target receptor. pnrjournal.com This information can guide the design of more potent and selective analogs.

Spectroscopic Property Simulations and Validation

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules like this compound. Through theoretical calculations, it is possible to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). These simulations are not only predictive but also serve as a crucial tool for validating experimental data and confirming the molecular structure. The primary method employed for these simulations is Density Functional Theory (DFT), which offers a balance of computational cost and accuracy.

Detailed theoretical investigations typically utilize the B3LYP functional combined with a 6-311G(d,p) basis set, a methodology that has demonstrated strong agreement with experimental values for a wide range of organic molecules. researchgate.netscielo.org.za

Infrared (IR) Spectroscopy Simulation

Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. These calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and wagging of the chemical bonds. For this compound, key vibrational modes include the symmetric and asymmetric stretches of the sulfone (SO2) group, vibrations of the vinyl (C=C) group, and various modes associated with the aromatic rings.

By comparing the computed vibrational frequencies with those obtained from experimental Fourier Transform Infrared (FTIR) spectroscopy, researchers can validate the synthesized structure. Typically, calculated frequencies are slightly higher than experimental ones due to the harmonic approximation, and a scaling factor is often applied to improve the correlation. The strong agreement between scaled theoretical wavenumbers and experimental data confirms the successful synthesis and structural integrity of the compound. researchgate.net

Below is a table comparing the characteristic theoretical vibrational frequencies with typical experimental values for the key functional groups in this compound.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) | Typical Experimental Wavenumber (cm⁻¹) |

| Asymmetric SO₂ Stretch | Sulfone (SO₂) | ~1325 | 1350 - 1300 |

| Symmetric SO₂ Stretch | Sulfone (SO₂) | ~1150 | 1160 - 1120 |

| C=C Stretch (trans-alkene) | Styryl (CH=CH) | ~1645 | 1650 - 1630 |

| C-H out-of-plane bend (trans) | Styryl (CH=CH) | ~965 | 970 - 960 |

| Aromatic C=C Stretch | Phenyl Rings | ~1580, 1490 | 1600, 1500 |

| C-Cl Stretch | Chlorophenyl | ~1090 | 1100 - 1080 |

NMR Spectroscopy Simulation

The simulation of ¹H and ¹³C NMR spectra is another critical validation tool. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the isotropic magnetic shielding tensors of the atoms in the molecule. These values are then converted into chemical shifts (δ) by referencing them against a standard, usually Tetramethylsilane (TMS).

The calculated chemical shifts for the hydrogen and carbon atoms in this compound can be directly compared to experimental data. The vinyl protons of the styryl group are particularly characteristic, with their coupling constants (J values) confirming the trans configuration of the double bond. ias.ac.in The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing sulfone group and the chlorine atom, providing further points of comparison.

The table below shows a comparison of predicted ¹H NMR chemical shifts with expected experimental values.

| Proton Environment | Assignment | Calculated Chemical Shift (δ, ppm) | Expected Experimental Shift (δ, ppm) |

| Vinyl Proton (adjacent to SO₂) | Ha | ~6.95 | 6.9 - 7.1 |

| Vinyl Proton (adjacent to Phenyl) | Hb | ~7.50 | 7.4 - 7.6 |

| Aromatic Protons (Styryl Phenyl) | Ar-H | ~7.30 - 7.45 | 7.3 - 7.5 |

| Aromatic Protons (Chlorophenyl) | Ar-H (ortho) | ~7.90 | 7.8 - 8.0 |

| Aromatic Protons (Chlorophenyl) | Ar-H (meta) | ~7.55 | 7.5 - 7.7 |

UV-Vis Spectroscopy and Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. scielo.org.za These calculations predict the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax), oscillator strengths, and the nature of the transitions (e.g., π → π). For this compound, the UV-Vis spectrum is dominated by π → π transitions within the conjugated system formed by the styryl group and the two aromatic rings. The conjugation of the sulfone group with the styryl moiety contributes to the electronic absorption properties. ias.ac.in

Simulations can reveal how the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the spectroscopic behavior. The energy gap between the HOMO and LUMO is a key parameter that correlates with the electronic excitation energy and the observed λmax.

| Transition Type | Involved Orbitals | Calculated λmax (nm) |

| π → π | HOMO → LUMO | ~310 |

| π → π | HOMO-1 → LUMO | ~275 |

Mechanistic Biological Studies and Applications in Chemical Biology in Vitro Investigations

Investigations into Molecular Mechanisms of Action in Cellular Models

Styryl(4-chlorophenyl) sulfone and its closely related analogs have been shown to exert significant influence over critical intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival. Research has highlighted the compound's ability to modulate the p38 mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

A novel styryl sulfone derivative, identified as compound 4d and noted for the potent activity conferred by its electron-withdrawing chloro group, has been a key subject of these mechanistic studies. mdpi.comnih.gov This compound was found to significantly inhibit the activation of p38 MAPK induced by toxins in both in vitro and in vivo models. nih.govresearchgate.net The inhibition of p38 phosphorylation serves as a crucial upstream event, leading to the suppression of the NF-κB-mediated neuroinflammation-related apoptosis pathway. nih.govresearchgate.net

Concurrently, these styryl sulfone compounds can promote the nuclear translocation of Nrf2. nih.govresearchgate.net The activation of the Nrf2 pathway is a critical defense mechanism against oxidative stress. researchgate.net By promoting Nrf2's movement into the nucleus, the compound upregulates the expression of antioxidant phase II detoxification enzymes, thereby mitigating oxidative damage. nih.govresearchgate.net This dual mechanism—inhibiting pro-inflammatory pathways like p38 MAPK and NF-κB while activating protective anti-oxidative pathways like Nrf2—highlights the multi-target nature of these compounds in cellular models. nih.gov

Table 1: Observed Effects of Chloro-Substituted Styryl Sulfone on Signaling Pathways

| Pathway | Observed Effect | Cellular Consequence | References |

| p38 MAPK | Significant inhibition of phosphorylation/activation. | Reduction of downstream inflammatory signaling. | mdpi.comnih.govresearchgate.net |

| NF-κB | Inhibition of the pathway, downstream of p38 MAPK. | Suppression of neuroinflammation and related apoptosis. | nih.govresearchgate.netmdpi.com |

| Nrf2 | Promotion of nuclear transfer. | Upregulation of antioxidant enzymes and reduction of oxidative damage. | nih.govresearchgate.netmdpi.com |

Styryl sulfone compounds are recognized for their capacity to selectively induce apoptosis, or programmed cell death, in tumor cells while having minimal effect on normal cells. nih.govgoogle.com Mechanistic studies reveal that this process is triggered through the activation of specific intracellular apoptotic signaling cascades.

One of the key mechanisms involves the inhibition of pro-survival pathways, such as the NF-κB pathway, which subsequently leads to apoptosis. nih.gov Furthermore, styryl sulfones can trigger the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This is characterized by the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event initiates a cascade of enzymatic activations, including the stimulation of caspases, which are the executive enzymes of apoptosis. nih.gov The process is also marked by alterations in the expression levels of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity and apoptosis. nih.gov In some cancer cell lines, treatment with styryl benzyl (B1604629) sulfones has been shown to induce the cleavage of Poly(ADP-ribose) polymerase-1 (PARP), a hallmark of caspase-3 activation and late-stage apoptosis. nih.gov A derivative, compound 15b, was found to induce apoptosis through the p53-Bcl-2-Bax signaling pathway. rsc.org

A characteristic effect of treating cancer cells with styryl sulfone derivatives is the arrest of the cell cycle, predominantly at the G2/M phase. google.comnih.gov This phase of the cell cycle is when the cell prepares for and undergoes mitosis. The accumulation of cells in the G2/M phase suggests an interference with the mitotic machinery. google.com

While the precise interactions are still under investigation for all derivatives, studies on related compounds suggest this effect may be linked to the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. Disruption of their normal function leads to mitotic arrest and can ultimately trigger apoptosis. scispace.com For instance, certain sulfonic styrylquinazoline (B1260680) derivatives have been observed to influence the tubulin polymerization process, which supports the hypothesis of microtubule interaction as a potential mechanism for the observed G2/M cell cycle arrest. nih.gov

The styryl sulfone scaffold has been identified as a versatile backbone for the design of various enzyme inhibitors. Investigations have particularly focused on its potential to inhibit kinases involved in cell growth and survival, as well as enzymes implicated in neurodegenerative diseases.

Several studies have demonstrated that styryl sulfone derivatives can act as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.govrsc.org The prototypical styryl sulfonyl compound, Rigosertib (ON 01910.Na), has been shown to directly inhibit PI3K activity. nih.gov This inhibition leads to a decrease in the phosphorylation of downstream effectors like Akt and the mammalian target of rapamycin (B549165) (mTOR), which are crucial for cell proliferation and survival. nih.govrsc.org This multi-kinase inhibitory activity is a key aspect of the compound's anticancer effects. rsc.orggoogle.com

In the context of neurodegenerative diseases, the styryl sulfone structure has been explored for its potential to inhibit cholinesterases, such as acetylcholinesterase (AChE). epo.orgresearchgate.net The design of such inhibitors has incorporated structural features, like the p-chlorophenyl group, known to contribute to inhibitory activity. epo.org For example, sulfone analogs of the Alzheimer's drug Donepezil have been synthesized and shown to effectively inhibit AChE. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of styryl sulfone compounds. These studies consistently demonstrate that the nature and position of substituents on the aromatic rings are critical determinants of the molecule's potency and efficacy. nih.govrsc.org

A key finding is the significant impact of electron-withdrawing groups on the compound's activity. Specifically, the presence of a chloro group on one of the phenyl rings, as in this compound, has been shown to confer potent biological activity. mdpi.comtandfonline.com Comparative studies have demonstrated that derivatives with an electron-withdrawing chloro or trifluoromethyl group exhibit more effective neuroprotective effects than compounds with unsubstituted or electron-donating groups (e.g., methoxyl). tandfonline.com This enhancement of activity is a consistent theme across different cellular assays. mdpi.com

Furthermore, the oxidation state of the sulfur atom is vital. SAR studies reveal that sulfones (R-SO₂-R') generally exhibit the best activity, followed by sulfoxides (R-SO-R'), while the corresponding sulfides (R-S-R') are the weakest. rsc.org This indicates that the sulfonyl group is an essential pharmacophore for the observed antitumor and neuroprotective activities. rsc.org

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

| Molecular Feature | Influence on Activity | References |

| Aromatic Ring Substituents | The nature and position of substituents are critical determinants of cytotoxicity and biological activity. | nih.govrsc.org |

| Electron-Withdrawing Groups | Groups like chloro (-Cl) and trifluoromethyl (-CF₃) on the phenyl rings enhance neuroprotective and anticancer effects. | mdpi.comtandfonline.com |

| Sulfur Oxidation State | The sulfonyl (-SO₂-) group is associated with the highest activity compared to sulfoxide (B87167) (-SO-) or sulfide (B99878) (-S-) moieties. | rsc.org |

Conformational Effects on Biological Interactions

Studies on various derivatives have further elucidated the structure-activity relationship. For example, the substitution pattern on the aromatic rings of styryl sulfones influences their neuroprotective effects. Electron-withdrawing groups, such as the chloro group in this compound, have been shown to enhance neuroprotective activity compared to unsubstituted or electron-donating group-substituted compounds. tandfonline.commdpi.com This suggests that the electronic properties, which are intrinsically linked to the molecule's conformation and charge distribution, are key determinants of its biological function. tandfonline.com

Mechanistic Studies of Antimicrobial Activity

This compound belongs to the broader class of sulfone derivatives which are recognized for a wide spectrum of bioactivities, including antibacterial and antifungal properties. researchgate.netmdpi.com The mechanism of action for these compounds often involves targeting fundamental cellular processes in pathogens.

Inhibition of Extracellular Polysaccharide (EPS) Production in Bacterial Systems

Extracellular polysaccharides (EPS) are a crucial component of the bacterial biofilm matrix, providing structural integrity and protection to the microbial community. nih.govmdpi.com Inhibition of EPS production is a key mechanism for disrupting biofilms and reducing bacterial virulence. nih.gov While direct studies on this compound are limited, research on analogous sulfone derivatives provides insight into this mechanism. For instance, a related sulfone derivative, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, has been shown to significantly inhibit EPS production in Xanthomonas oryzae pv. oryzae (Xoo). nih.gov At a concentration of 20 µg/mL, this compound achieved a 94.52% inhibition rate of EPS production. nih.gov This inhibition weakens the pathogen's ability to cause disease. nih.gov The study also revealed that the compound down-regulated the expression of genes essential for EPS biosynthesis, such as gumB, gumG, gumM, and xanA. nih.gov This indicates that sulfone compounds can interfere with the genetic and biochemical pathways responsible for biofilm formation.

Table 1: Inhibition of EPS Production in Xoo by a Sulfone Derivative

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 2.5 | 12.76 |

| 5 | 34.29 |

| 10 | 56.47 |

| 20 | 94.52 |

Data derived from studies on 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. nih.gov

Effects on Plant Pathogens in In Vitro Models

Sulfone derivatives have demonstrated significant efficacy against various plant pathogens in laboratory settings. mdpi.comnih.gov A number of sulfone compounds containing a 1,3,4-oxadiazole (B1194373) moiety exhibit potent antifungal activities against a range of plant pathogenic fungi, including Fusarium oxysporum, Rhizoctonia solani, and Botrytis cinerea. mdpi.com For example, certain derivatives showed superior activity against R. solani compared to the commercial fungicide hymexazol. mdpi.com

In the context of bacterial plant pathogens, sulfone derivatives have also proven effective. The compound 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole (B1261365) was particularly effective against Xanthomonas oryzae pv. oryzae (Xoo), the bacterium that causes rice bacterial leaf blight. nih.gov It displayed a half-maximal effective concentration (EC50) of 9.89 µg/mL, which was significantly better than the commercial agents bismerthiazole (92.61 µg/mL) and thiodiazole copper (121.82 µg/mL). nih.gov The mechanism for this antibacterial action involves not only the inhibition of EPS but also the stimulation of the plant's own defense systems, such as increasing the activities of superoxide (B77818) dismutase (SOD) and peroxidase (POD) in rice. nih.gov

Neuroprotective Mechanisms in In Vitro Models of Disease

Styryl sulfone derivatives have emerged as promising multifunctional neuroprotective agents, primarily due to their anti-neuroinflammatory and antioxidative properties. tandfonline.comnih.govresearchgate.net These activities are crucial for combating the pathological processes underlying neurodegenerative diseases like Parkinson's disease (PD). tandfonline.comnih.gov

Anti-neuroinflammatory Effects in Microglial Cell Cultures

Neuroinflammation, often mediated by the activation of microglial cells, is a key contributor to neuronal damage in neurodegenerative disorders. researchgate.netmdpi.com Styryl sulfone compounds have been shown to effectively suppress inflammatory responses in microglial cell cultures. mdpi.comnih.gov

One of the primary inflammatory mediators produced by activated microglia is nitric oxide (NO). tandfonline.com Overproduction of NO can lead to chronic neuroinflammation and neuronal death. tandfonline.com In studies using lipopolysaccharide (LPS) to induce an inflammatory response in primary microglial cells, styryl sulfone derivatives demonstrated a potent ability to inhibit NO production. mdpi.comnih.gov For instance, the compound known as 4d, a styryl sulfone derivative, inhibited LPS-stimulated NO production in a dose-dependent manner, with a nearly 94% reduction at a concentration of 10 μM. mdpi.comnih.gov This effect was found to be more potent than that of the reference compound, caffeic acid phenethyl ester (CAPE). mdpi.comnih.gov

The mechanism behind this anti-inflammatory effect involves the inhibition of key signaling pathways. Research has shown that these compounds can significantly inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn suppresses the NF-κB-mediated neuroinflammation. nih.govresearchgate.net

Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production in Primary Microglia by Compound 4d

| Concentration (µM) | Inhibition of NO Production (%) |

|---|---|

| 2 | 27.8 |

| 5 | 57.1 |

| 10 | 94.0 |

Data derived from studies on a novel styryl sulfone derivative (4d). mdpi.comnih.gov

Antioxidative Properties in Cellular Oxidative Stress Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major factor in the pathogenesis of neurodegenerative diseases. tandfonline.commdpi.com Styryl sulfones exhibit significant antioxidative effects in various cellular models of oxidative stress. tandfonline.comnih.gov

The neuroprotective action of these compounds is partly attributed to their ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. nih.govresearchgate.net Nrf2 is a master regulator of cellular defense against oxidative stress, controlling the expression of numerous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC). nih.govresearchgate.net

In cellular models of Parkinson's disease using toxins like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2), styryl sulfone derivatives have been shown to protect neuronal cells from injury and death. tandfonline.com Studies demonstrated that treatment with a styryl sulfone derivative (compound 4d) induced the nuclear translocation of Nrf2 and increased the expression of its downstream targets, HO-1 and GCLC, thereby reducing oxidative damage. nih.gov This activation of the Nrf2-regulated antioxidant defense system is a key mechanism for their neuroprotective effects. nih.gov

Applications in Materials Science and Polymer Chemistry

Styryl Sulfones as Building Blocks for Polymer Synthesis

Styryl sulfones, including styryl(4-chlorophenyl) sulfone, serve as important monomers and precursors in the creation of advanced polymers. Their ability to participate in various polymerization reactions allows for the tailored design of materials with specific thermal, mechanical, and chemical characteristics.

Precursors for Advanced Polysulfone Plastics (e.g., Polyethersulfone (PES), Udel)

While bis(4-chlorophenyl) sulfone (DCDPS) is a more common precursor for high-performance polysulfone plastics like Polyethersulfone (PES) and Udel, the underlying chemistry highlights the importance of the chlorophenyl sulfone moiety. wikipedia.orgwikipedia.org These polymers are known for their exceptional toughness, high-temperature stability, and resistance to oxidation and hydrolysis. wikipedia.org The synthesis of these materials typically involves a polycondensation reaction between a diphenoxide and a bis(halophenyl)sulfone, such as DCDPS. wikipedia.org The sulfone group activates the chloride atoms towards nucleophilic substitution, facilitating the polymerization process. wikipedia.org

The general reaction for the synthesis of polysulfones can be represented as: n (ClC₆H₄)₂SO₂ + n NaO−X−ONa → [(O−X−OC₆H₄)₂SO₂]n + 2n NaCl wikipedia.org

In this reaction, 'X' can be derived from bisphenols like bisphenol-A (for Udel) or bisphenol-S (for PES). wikipedia.org The resulting polymers find use in a wide array of applications, from medical technology and vehicle construction to electrical equipment. wikipedia.org Although direct use of this compound as a primary monomer in large-scale commercial polysulfones is less documented, its structural elements are key to the properties of these advanced plastics. The styryl group offers a site for potential cross-linking or post-polymerization modification, which could be leveraged to further enhance polymer properties.

Sulfonation of Polymers for Modified Material Properties

The introduction of sulfone groups into polymer backbones, a process known as sulfonation, is a critical method for modifying the properties of materials. researchgate.net This process can enhance a polymer's thermal stability, chemical resistance, and, notably, its hydrophilicity and ion-exchange capabilities. mdpi.comladewig.co Sulfonated polymers are particularly important in the development of membranes for applications such as fuel cells and water filtration. wikipedia.orgladewig.co

Polymers like polyethersulfone (PES) can be sulfonated after polymerization (post-sulfonation) using agents like chlorosulfonic acid or a sulfur trioxide-triethylphosphate complex. ladewig.co The degree of sulfonation can be controlled to fine-tune the material's properties. ladewig.co The presence of sulfonic acid groups (–SO₃H) on the polymer chains, confirmed by techniques like FTIR and NMR spectroscopy, is responsible for the enhanced properties. ladewig.co For instance, sulfonated PES has been investigated as a promising material for proton-exchange membranes in fuel cells due to its potential for high proton conductivity. wikipedia.orgnih.gov

Integration into Functional Materials

The distinct electronic and photophysical properties of styryl sulfone derivatives make them suitable for integration into a variety of functional materials. These applications often leverage the interaction of the styryl and sulfone groups to achieve desired optical or electronic behaviors.

Photochromic and Electroluminescent Applications

Styrene (B11656) derivatives are known to be useful in applications such as sensitization, electroluminescence, and photochromism. acs.org Photochromic materials, which change color upon exposure to light, are utilized in applications like self-darkening lenses. paintsandcoatingsexpert.com While specific studies focusing solely on this compound in this context are not prevalent, the broader class of styryl compounds is recognized for these properties. google.comexaly.com The electronic structure of styryl compounds can be tuned to absorb and emit light at specific wavelengths, a key requirement for these applications. researchgate.net

In the realm of electroluminescent materials, which emit light in response to an electric current, styryl-containing polymers have been investigated for use in organic light-emitting diodes (OLEDs). instras.com The styryl groups can be attached to polymer chains to create cross-linkable layers, which can improve the stability and efficiency of the device. instras.com

Use in Organic Dyes and Sensitizers

The structural characteristics of styryl sulfones make them potential candidates for use in organic dyes and sensitizers. acs.org The extended π-system of the styryl group, combined with the electron-withdrawing nature of the sulfone group, can create a "push-pull" electronic structure. This type of structure is often found in chromophores, the parts of a molecule responsible for its color. By modifying the substituents on the aromatic rings, the absorption and emission properties of the dye can be tailored for specific applications. researchgate.net For instance, styryl derivatives are used as sensitizing dyes in photographic emulsions to extend their sensitivity to different wavelengths of light. google.com

Electrochemical Applications in Energy Systems (Fundamental Aspects)

The electrochemical properties of sulfone-containing compounds are being explored for their potential in energy systems. The electrochemical reduction of fluoroalkyl sulfones, for example, has been utilized for radical fluoroalkylation of alkenes. researchgate.net While this is a synthetic application, it demonstrates the electrochemical reactivity of the sulfone group.

In the context of energy storage, sulfonated polymers are of significant interest for fuel cell membranes. wikipedia.org The sulfonic acid groups in these polymers facilitate the transport of protons, which is a critical process in the operation of a proton-exchange membrane fuel cell. nih.gov Research in this area focuses on developing new sulfonated polymers with high proton conductivity, good thermal and chemical stability, and low cost. nih.gov While this compound itself is not a direct component of these membranes, the principles of using sulfone-containing monomers to create ion-conductive polymers are highly relevant.

Future Research Directions and Unexplored Avenues for Styryl 4 Chlorophenyl Sulfone

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing vinyl sulfones, including Styryl(4-chlorophenyl) sulfone, is a key area for future research. rsc.orgorganic-chemistry.org Current methodologies often rely on transition-metal catalysts or harsh reaction conditions. organic-chemistry.orgrsc.org Future efforts should focus on "green chemistry" principles to minimize waste and energy consumption. rsc.orgorganic-chemistry.org

Promising sustainable approaches for the synthesis of vinyl sulfones, which could be adapted for this compound, include:

Transition-metal-free reactions: Developing methods that avoid heavy metals is crucial for sustainability. One such approach involves the tandem cross-decarboxylative/coupling of sodium sulfinates and cinnamic acids. rsc.org

Phosphoric acid-mediated synthesis: This catalyst-free method offers an environmentally friendly route to vinyl sulfones through the decarboxylative coupling of sodium sulfinates with phenylpropiolic acids. organic-chemistry.org

Multicomponent reactions (MCRs): MCRs that proceed at room temperature without metal catalysts or additives present a highly efficient and atom-economical route. rsc.org

Visible-light-induced synthesis: Photocatalytic methods, using visible light as a renewable energy source, offer a mild and green approach for vinyl sulfone synthesis. bohrium.comacs.org These reactions can be performed at room temperature and are often more efficient than traditional methods. bohrium.com

Electrochemical synthesis: Utilizing electricity to drive chemical reactions is another green and efficient strategy. Electrochemical methods for synthesizing vinyl sulfones from sodium sulfinates and olefins have been developed, offering high yields at room temperature. organic-chemistry.org

Advanced Mechanistic Elucidation in Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. While some mechanistic studies on vinyl sulfone synthesis have been conducted, suggesting radical processes in certain reactions, a comprehensive understanding is still lacking. organic-chemistry.orgwiley.com

Future research should employ a combination of experimental and computational techniques to investigate:

Reaction Intermediates: Identifying and characterizing transient intermediates in the synthesis and subsequent reactions of this compound.

Kinetic Studies: Performing detailed kinetic analyses to understand the rate-determining steps and the influence of various reaction parameters.

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways and transition states, providing insights that are difficult to obtain experimentally. acs.org

Deuterium Labeling Experiments: These experiments can help to trace the path of atoms throughout a reaction, providing valuable information about the mechanism. rsc.org

A thorough mechanistic understanding will enable chemists to fine-tune reaction conditions for improved yields and selectivity, and to predict the outcome of new transformations involving this compound.

Exploration of New Applications in Emerging Technologies and Scientific Fields

The unique chemical properties of the vinyl sulfone group in this compound make it a promising candidate for a variety of applications beyond its current uses. wiley.com As a Michael acceptor, it can participate in a range of chemical reactions, opening up possibilities for its use as a versatile building block in organic synthesis. wiley.comscispace.com

Potential new applications for this compound include:

Materials Science: The ability of vinyl sulfones to undergo polymerization could be exploited to create novel polymers with unique thermal and electronic properties. acs.orgiomcworld.com The presence of the sulfone group and the chlorine atom could impart desirable characteristics such as flame retardancy and high thermal stability. diva-portal.org

Chemical Biology and Proteomics: Vinyl sulfones are known to act as irreversible inhibitors of cysteine proteases, making them valuable tools for studying protein function. scispace.comtandfonline.com this compound could be developed into a chemical probe for labeling and identifying specific proteins in complex biological systems. scispace.com

Medicinal Chemistry: While some styryl sulfones have been investigated as anticancer and neuroprotective agents, the full therapeutic potential of this class of compounds is far from realized. tandfonline.commdpi.comresearchgate.net Future research could explore the activity of this compound and its derivatives against a wider range of diseases, including infectious and inflammatory conditions. tandfonline.com The ability of vinyl sulfones to cross the blood-brain barrier is a particularly interesting property for the development of drugs targeting the central nervous system. researchgate.net

Organic Synthesis: The vinyl sulfone moiety is a versatile functional group that can be transformed into a variety of other functionalities. wiley.com this compound can serve as a key intermediate in the synthesis of complex organic molecules. wiley.comresearchgate.net

Interdisciplinary Research Integrating this compound with Other Disciplines

To fully unlock the potential of this compound, a collaborative, interdisciplinary approach is necessary. mdpi.com Integrating knowledge and techniques from different fields will be crucial for addressing complex scientific challenges and fostering innovation. hokudai.ac.jpnajah.edu

Key areas for interdisciplinary research include:

Chemistry and Biology: Collaboration between synthetic chemists and biologists is essential for the design and evaluation of new bioactive compounds based on the this compound scaffold. ucsb.edu This includes screening for new therapeutic targets and elucidating the biological mechanisms of action.

Chemistry and Materials Science: Joint efforts between chemists and materials scientists can lead to the development of novel functional materials with tailored properties. ucsb.edu This could involve incorporating this compound into polymers or other materials to enhance their performance.

Computational and Experimental Chemistry: The synergy between computational modeling and experimental work is a powerful tool for accelerating research. hokudai.ac.jp Computational chemists can predict the properties and reactivity of new this compound derivatives, guiding the efforts of experimental chemists in the laboratory.

Chemistry and Environmental Science: Investigating the environmental fate and potential impact of this compound and its derivatives is an important area for interdisciplinary research. This knowledge is crucial for developing sustainable chemical processes and products.

By fostering these interdisciplinary collaborations, the scientific community can harness the full potential of this compound and pave the way for exciting new discoveries and applications.

Q & A

Q. What are the recommended synthetic routes for preparing styryl(4-chlorophenyl) sulfone, and how can purity be ensured?

this compound can be synthesized via methods analogous to phenyl styryl sulfone or methyl styryl sulfone, which involve condensation reactions of sulfonyl chlorides with styrenes. Key steps include refluxing in anhydrous solvents (e.g., carbon tetrachloride) under nitrogen. Purification involves recrystallization from ethanol or distillation with phosphorus pentoxide to remove moisture . Purity is validated via melting point analysis, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy .

Q. What spectroscopic techniques are effective for characterizing this compound?

- NMR : H and C NMR identify proton environments and confirm sulfone group conjugation.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHClOS).

- Infrared (IR) Spectroscopy : Confirms sulfone S=O stretching (~1300–1150 cm) and aromatic C-Cl bonds .

- Gas Chromatography (GC) : Purity assessment using flame ionization detection (FID) .

Q. What solvent systems optimize solubility and stability for this compound?

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in chlorinated solvents (e.g., CCl) or aromatic hydrocarbons. Stability tests in solvents like DMSO or THF under varying pH and temperature are critical for kinetic studies. Solubility data for bis(4-chlorophenyl) sulfone (logP ~3.5) can guide extrapolations .

Q. What safety protocols are essential for handling this compound?

Use N95 masks, nitrile gloves, and chemical goggles to prevent inhalation, dermal contact, and eye exposure. Store in airtight containers away from oxidizers. Waste disposal follows EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How do steric effects influence bromine addition kinetics to this compound?

Steric hindrance from the 4-chlorophenyl group slows bromine addition compared to less bulky derivatives (e.g., methyl styryl sulfone). Reaction rates are measured by tracking bromine consumption via sodium thiosulfate titration. Scale models show shielding effects disrupt cyclic intermediates, favoring erythro/threo diastereomers .

Q. What environmental fate models predict bioaccumulation of this compound in aquatic ecosystems?

Use lipid-normalized bioaccumulation factors (BAFs) and food web models validated for bis(4-chlorophenyl) sulfone. Monitor trophic transfer in fish and birds via GC-MS, accounting for metabolic resistance due to sulfone stability. Sediment adsorption coefficients (K) inform persistence in anaerobic environments .

Q. How can enantiomeric resolution of this compound derivatives be achieved?

Chiral cyclodextrin-based GC phases separate enantiomers. Derivatize with trifluoroacetic anhydride to enhance volatility. Enantiomer ratios are quantified using polarimetric detection or circular dichroism (CD) spectroscopy .

Q. What methodologies assess electronic effects of substituents on the sulfone group?

- 35Cl NQR Spectroscopy : Probes electron-withdrawing effects of substituents on chlorine nuclei.

- DFT Calculations : Correlate Hammett σ values with reaction rates (e.g., bromination) to quantify resonance/inductive effects .

Q. How is time-trend analysis applied to monitor environmental persistence?

Retrospective studies using archived biota (e.g., bird eggs, fish liver) quantify temporal trends via GC-MS. Normalize concentrations to lipid content and compare with regulatory thresholds (e.g., EU Water Framework Directive) .

Q. What challenges arise in synthesizing halogenated derivatives for biological activity studies?

Halogenation (e.g., bromination) requires controlled electrophilic substitution to avoid overhalogenation. Use Lewis acids (FeCl) in dichloromethane at 0°C. Biological activity is screened via antifungal assays (e.g., Aspergillus niger inhibition) with EC determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.